molecular formula C14H20IN B15370883 1-Benzyl-4-(2-iodoethyl)piperidine

1-Benzyl-4-(2-iodoethyl)piperidine

カタログ番号: B15370883
分子量: 329.22 g/mol
InChIキー: XNQMMJCQBNTDRL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

1-Benzyl-4-(2-iodoethyl)piperidine is a useful research compound. Its molecular formula is C14H20IN and its molecular weight is 329.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Benzyl-4-(2-iodoethyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-4-(2-iodoethyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C14H20IN

分子量

329.22 g/mol

IUPAC名

1-benzyl-4-(2-iodoethyl)piperidine

InChI

InChI=1S/C14H20IN/c15-9-6-13-7-10-16(11-8-13)12-14-4-2-1-3-5-14/h1-5,13H,6-12H2

InChIキー

XNQMMJCQBNTDRL-UHFFFAOYSA-N

正規SMILES

C1CN(CCC1CCI)CC2=CC=CC=C2

製品の起源

United States
Foundational & Exploratory

The Strategic Role of 1-Benzyl-4-(2-iodoethyl)piperidine in Neurotherapeutics: Synthesis, Reactivity, and Application in AChE Inhibitor Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of neuropharmacology, specifically in the development of disease-modifying agents for Alzheimer's Disease (AD), the 1-benzylpiperidine scaffold is a privileged structural motif. As a Senior Application Scientist, I frequently utilize 1-benzyl-4-(2-iodoethyl)piperidine as a critical, bifunctional building block. This intermediate bridges the gap between target recognition (via the benzylpiperidine pharmacophore) and late-stage chemical diversification (via the highly reactive iodoethyl linker). This whitepaper provides an in-depth technical analysis of the mechanistic chemistry, self-validating synthetic protocols, and the quantitative pharmacological impact of this compound in modern drug discovery.

Pharmacophore Rationale: The 1-Benzylpiperidine Scaffold

The design of Acetylcholinesterase (AChE) inhibitors heavily relies on dual-binding site strategies. The 1-benzylpiperidine moiety is the core pharmacophore of donepezil, a centrally acting reversible AChE inhibitor and first-line treatment for AD (1)[1].

From a structural biology perspective, AChE possesses a deep, narrow aromatic gorge. The 1-benzylpiperidine scaffold interacts with this gorge through two primary mechanisms:

  • Catalytic Active Site (CAS) Engagement: The benzyl group penetrates deep into the gorge, engaging in strong π−π stacking interactions with the indole ring of the Trp86 residue[1].

  • Cation- π Interactions: At physiological pH, the basic piperidine nitrogen is protonated. This localized positive charge forms critical cation- π interactions with the electron-rich aromatic residues lining the mid-gorge region.

To maximize inhibitory potency, researchers must probe the Peripheral Anionic Site (PAS) located at the entrance of the gorge. The 4-(2-iodoethyl) chain serves as the optimal spatial linker to attach bulky, PAS-interacting functional groups (such as phthalimides or benzamides) (2)[2].

Mechanistic Chemistry: Why the Iodoethyl Linker?

While 1-benzyl-4-(2-chloroethyl)piperidine and its bromo-analog are commonly available, the iodo-derivative is the premier electrophile for complex library generation. The causality behind this choice is rooted in Hard-Soft Acid-Base (HSAB) theory and leaving group kinetics.

Iodine is a large, highly polarizable atom with a significantly weaker carbon-halogen bond compared to chlorine or bromine. In medicinal chemistry, when coupling bulky, sterically hindered, or weakly nucleophilic amides and heterocycles, using the iodo-intermediate drastically lowers the activation energy of the SN​2 transition state. This minimizes unwanted elimination (E2) side reactions and accelerates coupling yields, ensuring high-throughput generation of drug candidates (3)[3].

SynthFlow A 4-Piperidineethanol B 1-Benzyl-4-(2-hydroxyethyl)piperidine A->B Benzyl Bromide K2CO3, DMF C 1-Benzyl-4-(2-mesyloxyethyl)piperidine B->C MsCl, Et3N DCM, 0°C D 1-Benzyl-4-(2-iodoethyl)piperidine C->D NaI, Acetone Reflux E Donepezil Analogs D->E Nucleophile Base, Heat

Fig 1. Synthetic workflow for 1-benzyl-4-(2-iodoethyl)piperidine and subsequent drug analogs.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, explaining the why behind every operational step.

Synthesis of 1-Benzyl-4-(2-iodoethyl)piperidine via Finkelstein Cascade

Step 1: N-Benzylation

  • Procedure: Dissolve 4-piperidineethanol (1.0 eq) in anhydrous DMF. Add K2​CO3​ (1.5 eq) followed by dropwise addition of benzyl bromide (1.1 eq). Stir at room temperature for 12 hours.

  • Causality & Validation: K2​CO3​ is chosen as a mild, insoluble inorganic base that neutralizes the HBr byproduct without triggering side reactions. Validation is achieved via TLC (UV-active spot indicates successful incorporation of the benzyl ring).

Step 2: Mesylation

  • Procedure: Dissolve the resulting 1-benzyl-4-(2-hydroxyethyl)piperidine in anhydrous DCM. Add Triethylamine (TEA, 2.0 eq). Cool to 0 °C. Add Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.

  • Causality & Validation: The reaction is highly exothermic; 0 °C prevents the formation of alkyl chloride byproducts. TEA acts as both an acid scavenger and a catalyst. Aqueous workup removes water-soluble TEA-HCl salts, leaving the pure mesylate in the organic layer.

Step 3: Finkelstein Iodination

  • Procedure: Dissolve the mesylate in anhydrous acetone. Add Sodium Iodide (NaI, 3.0 eq). Reflux for 12-24 hours.

  • Causality & Validation: This step relies on Le Chatelier's principle. NaI is highly soluble in acetone, whereas the byproduct, sodium methanesulfonate (NaOMs), is completely insoluble. The continuous precipitation of NaOMs drives the equilibrium strictly to the right. Validation is visual: the formation of a dense white precipitate confirms reaction progression.

General SN​2 Coupling for AChE Inhibitor Library Generation
  • Procedure: In a flame-dried flask, dissolve the desired nucleophile (e.g., N-methylbenzamide or phthalimide, 1.2 eq) in anhydrous DMF. Cool to 0 °C and add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq). Stir until H2​ evolution ceases. Add 1-benzyl-4-(2-iodoethyl)piperidine (1.0 eq) and heat to 60 °C for 8 hours.

  • Causality & Validation: NaH quantitatively deprotonates the amide, generating a highly reactive nitrogen anion. DMF, a polar aprotic solvent, solvates the sodium cation, leaving the nucleophile "naked" and primed for SN​2 attack on the iodo-linker. The cessation of bubbling ( H2​ gas) is the physical validation that deprotonation is complete.

Quantitative Structure-Activity Relationship (QSAR) Data

The strategic use of 1-benzyl-4-(2-iodoethyl)piperidine has led to the discovery of exceptionally potent AChE inhibitors. By coupling the iodo-intermediate with various bulky amides and phthalimides, researchers have achieved sub-nanomolar potencies and massive selectivities over Butyrylcholinesterase (BuChE), reducing peripheral side effects (2)[2][3].

Table 1: Comparative AChE Inhibitory Activity of Synthesized Derivatives

Compound DesignationPeripheral Modification (Nucleophile)AChE IC50​ (nM)BuChE IC50​ (nM)Selectivity Ratio (AChE/BuChE)
Donepezil (Control)N/A (Indanone core)5.7>10,000>1,700
Compound 21 N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino0.56>10,000~18,000
Compound 19 4-(benzoylamino)phthalimido1.2>40,000~34,700
Compound 4 5-phenyl-1,3,4-thiadiazole-2-ylamino~25.0N/AN/A

Data synthesized from established pharmacological evaluations of 1-benzylpiperidine derivatives[1][2][3].

Biological Pathway & Pharmacological Impact

The ultimate goal of synthesizing these derivatives is to modulate cholinergic neurotransmission. In AD, the loss of basal forebrain neurons leads to a severe deficit in acetylcholine (ACh) levels[1]. By utilizing 1-benzylpiperidine derivatives to competitively inhibit AChE, the hydrolysis of ACh is blocked, artificially upregulating its concentration in the synaptic cleft and restoring cognitive function.

Pathway Pre Presynaptic Neuron ACh Acetylcholine (ACh) Pre->ACh Release Synapse Synaptic Cleft ACh->Synapse Receptor Postsynaptic ACh Receptors Synapse->Receptor Activation AChE Acetylcholinesterase (AChE) Synapse->AChE Hydrolysis Degradation Choline + Acetate AChE->Degradation Drug 1-Benzylpiperidine Inhibitor Drug->AChE Competitive Inhibition

Fig 2. Cholinergic signaling pathway and the pharmacological intervention by AChE inhibitors.

References

  • Synthesis of 1-Benzyl-4-[2-(5-phenyl-1,3,4-thiadiazole-2-yl)aminoethyl]piperidine as Potential Alzheimer's Disease Modifying Agent. Asian Journal of Chemistry (asianpubs.org). Available at: 1

  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed (nih.gov). Available at: 2

  • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. PubMed (nih.gov). Available at: 3

Sources

1-Benzyl-4-(2-iodoethyl)piperidine: A Versatile Synthon for Next-Generation Neuroimaging Agents

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly specific Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) radiotracers is heavily reliant on bifunctional precursors that offer both robust radiolabeling kinetics and high-affinity target engagement. 1-Benzyl-4-(2-iodoethyl)piperidine has emerged as a privileged scaffold in radiopharmaceutical chemistry. This technical guide explores the mechanistic rationale, synthetic workflows, and biological applications of this precursor, specifically focusing on its role in generating radioligands for the Sigma-1 receptor (σ1R) and Acetylcholinesterase (AChE).

Structural Rationale & Mechanistic Utility

The architectural design of 1-benzyl-4-(2-iodoethyl)piperidine provides two orthogonal sites for chemical modification, making it an ideal precursor for neuroimaging agents:

  • The N-Benzylpiperidine Pharmacophore: The benzyl ring attached to the basic piperidine nitrogen is a well-established pharmacophore for central nervous system (CNS) targets. It mimics the spatial arrangement required for high-affinity binding to the catalytic anionic site of AChE (akin to donepezil and its analogs like AD-35)[1] and fits perfectly into the hydrophobic binding pocket of the Sigma-1 receptor[2].

  • The 2-Iodoethyl Moiety: The primary alkyl iodide serves as an exceptional electrophile. Iodine is a highly polarizable, excellent leaving group, facilitating rapid aliphatic nucleophilic substitution (S_N2). This is critical for late-stage radiofluorination or complex functionalization, where the short half-life of Positron-emitting isotopes like Fluorine-18 (t_1/2 = 109.8 min) demands rapid reaction kinetics[3].

Workflow A 1-Benzyl-4-(2-iodoethyl)piperidine C [18F]Fluoroethyl Intermediate A->C SN2 Radiofluorination B [18F]KF / K222 MeCN, 90°C B->C Nucleophile D Pd/C, H2 Deprotection C->D N-Debenzylation E Target PET Tracer C->E Direct Formulation D->E Secondary Amine Functionalization

Fig 1: Synthetic workflow for [18F]radiofluorination and functionalization of the iodo-precursor.

Quantitative Data: Leaving Group Kinetics

When designing a radiotracer synthesis, selecting the correct leaving group is paramount. While sulfonates (tosylate, mesylate) are common, the iodo group offers distinct advantages in specific microenvironments. Table 1 summarizes the empirical data comparing these leaving groups for aliphatic S_N2 radiofluorination.

Table 1: Comparative Efficacy of Leaving Groups for Aliphatic [18F]Fluorination

Leaving GroupRelative S_N2 ReactivityTypical Radiochemical Yield (RCY)Primary Byproduct ProfilePrecursor Stability (Shelf-Life)
Iodo (-I) High65 - 80%Alkene (E2 Elimination)Moderate (Requires dark storage)
Tosylate (-OTs) Very High75 - 90%MinimalHigh (Stable at RT)
Mesylate (-OMs) High70 - 85%MinimalHigh (Stable at RT)
Bromo (-Br) Moderate40 - 60%Alkene (E2 Elimination)High (Stable at RT)

Note: While tosylates often provide higher RCYs, the iodo-precursor is frequently utilized to synthesize non-radioactive reference standards or when orthogonal reactivity is required during multi-step complex syntheses[3].

Experimental Protocols: Self-Validating Systems

To ensure reproducibility and scientific integrity, the following protocols incorporate built-in quality control (QC) mechanisms. Do not proceed to subsequent steps without verifying the intermediate validation metrics.

Protocol A: Direct Nucleophilic Radiofluorination

This protocol details the conversion of 1-benzyl-4-(2-iodoethyl)piperidine to its[18F]fluoroethyl analog, a common motif in Sigma-1 receptor PET ligands[2].

Step 1: Fluoride Activation

  • Action: Trap aqueous [18F]fluoride (typically 10-50 GBq) on a QMA (Quaternary Methyl Ammonium) carbonate ion-exchange cartridge. Elute into a V-vial using a solution of Kryptofix 2.2.2 (K222, 15 mg) and K_2CO_3 (3 mg) in MeCN/H_2O (80:20, 1 mL).

  • Causality: The QMA cartridge removes metallic impurities. K222 acts as a cryptand, sequestering the K+ ion to generate a "naked," highly nucleophilic [18F]F- anion. The basic K_2CO_3 is kept minimal to prevent base-catalyzed E2 elimination of the iodoethyl group.

  • Validation: Azeotropic drying with anhydrous MeCN (3 x 1 mL) at 95°C under a helium stream. QC Check: Visual confirmation of a dry, crystalline residue. Any residual water will hydrate the fluoride, destroying its nucleophilicity.

Step 2: S_N2 Displacement

  • Action: Add 1-benzyl-4-(2-iodoethyl)piperidine (2 mg) dissolved in anhydrous MeCN (0.5 mL) to the dried [18F]fluoride complex. Heat at 90°C for 10 minutes.

  • Causality: MeCN is chosen as an aprotic polar solvent to maximize S_N2 kinetics. A temperature of 90°C provides the necessary activation energy to displace the bulky iodine atom while minimizing thermal degradation.

  • Validation: Quench the reaction with HPLC mobile phase. QC Check: Perform radio-TLC (Silica gel, EtOAc/Hexane 1:1). The unreacted [18F]fluoride remains at the baseline (Rf = 0.0), while the [18F]fluoroethyl product migrates (Rf ≈ 0.6).

Step 3: Purification and Formulation

  • Action: Purify the crude mixture via semi-preparative RP-HPLC. Collect the radioactive fraction, dilute with water, trap on a C18 Sep-Pak, wash with sterile water, and elute with 1 mL of absolute ethanol into 9 mL of saline.

  • Causality: HPLC separates the radiotracer from the macroscopic quantities of the unreacted iodo-precursor, which would otherwise compete for target receptors in vivo, ruining the specific activity (molar activity) of the PET scan.

Target Engagement & Biological Pathways

Once synthesized, piperidine-based neuroimaging agents derived from this precursor primarily target two critical CNS pathways implicated in neurodegeneration (e.g., Alzheimer's Disease) and neuroinflammation[1].

  • Acetylcholinesterase (AChE) Inhibition: The N-benzylpiperidine moiety binds to the catalytic gorge of AChE, preventing the hydrolysis of acetylcholine. PET tracers based on this scaffold map cholinergic deficits in early-stage dementia[1].

  • Sigma-1 Receptor (σ1R) Modulation: σ1R is an endoplasmic reticulum chaperone protein. Upregulation of σ1R is a hallmark of neuroinflammation. Fluorinated piperidine derivatives exhibit sub-nanomolar affinity for σ1R, allowing for the visualization of microglial activation[2].

Pathway Tracer Piperidine-Based PET Tracer Target1 Sigma-1 Receptor (σ1R) Tracer->Target1 Agonist/Antagonist Binding Target2 Acetylcholinesterase (AChE) Tracer->Target2 Enzymatic Inhibition Effect1 Endoplasmic Reticulum Ca2+ Modulation Target1->Effect1 Chaperone Activation Effect2 Synaptic Acetylcholine Accumulation Target2->Effect2 Prevents Hydrolysis Signal PET Imaging Signal (Brain Mapping) Effect1->Signal Maps Neuroinflammation Effect2->Signal Maps Cholinergic Deficit

Fig 2: Dual target engagement pathways of piperidine-based radiotracers for neuroimaging.

Conclusion & Future Perspectives

1-Benzyl-4-(2-iodoethyl)piperidine stands as a highly modular and kinetically favorable precursor for the development of CNS radiotracers. By leveraging the superior leaving group properties of the iodoethyl moiety and the established pharmacophore of the N-benzylpiperidine ring, radiochemists can rapidly generate high-specific-activity PET agents. Future developments will likely focus on utilizing this precursor in automated, microfluidic radiosynthesis modules to further reduce reaction times and improve radiochemical yields for clinical translation.

References

  • Title: A novel 18F-labeling method for the synthesis of [18F]-piperidine-containing ligands as potential PET radiotracers for σ receptors. Source: Biointerface Research in Applied Chemistry / Synlett URL: [Link]

  • Title: New Drug Approvals: AD-35 and Acetylcholinesterase Inhibitors Source: New Drug Approvals URL: [Link]

  • Title: Discovery of THB Derivates as Ferroptosis Inhibitors for the Treatment of Acute Kidney Injury by Targeting VDAC Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

Sources

An In-depth Technical Guide to the Reactivity of the Iodoethyl Group in Piperidines

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a vast number of pharmaceuticals and bioactive molecules.[1][2][3] The functionalization of this privileged heterocycle is therefore of paramount importance in drug discovery and development. Among the various synthetic handles employed, the iodoethyl group stands out for its exceptional versatility and well-defined reactivity profile. This guide provides an in-depth exploration of the chemical behavior of the iodoethyl moiety attached to a piperidine ring, offering a technical resource for researchers, scientists, and drug development professionals. We will dissect the fundamental principles governing its reactivity, explore key reaction classes, analyze the factors influencing reaction outcomes, and provide actionable protocols and mitigation strategies for common side reactions.

Chapter 1: Fundamental Reactivity Principles of the 2-(Iodoethyl)piperidine Moiety

The synthetic utility of the iodoethyl group is rooted in the intrinsic properties of the carbon-iodine (C-I) bond. Understanding these fundamentals is crucial for predicting and controlling its reactivity.

The Nature of the Carbon-Iodine Bond

The C-I bond is the longest and weakest among the carbon-halogen bonds. This is a direct consequence of the large atomic radius of iodine and the significant difference in orbital size between carbon and iodine, leading to less effective orbital overlap. This inherent weakness makes the iodide ion an outstanding leaving group.

Table 1: Comparison of Carbon-Halogen Bond Properties

BondBond Length (Å)Bond Dissociation Energy (kcal/mol)
C-F1.35~115
C-Cl1.77~84
C-Br1.94~72
C-I 2.14 ~58

Data compiled from standard organic chemistry reference texts.

This trend in bond strength directly correlates with leaving group ability in nucleophilic substitution reactions. Weak bases are excellent leaving groups because they can stabilize the negative charge after departing.[4] Since hydroiodic acid (HI) is the strongest acid among the hydrogen halides, its conjugate base, the iodide ion (I⁻), is the weakest base and thus the best leaving group among the halides.[4][5]

Leaving Group Ability: I⁻ > Br⁻ > Cl⁻ > F⁻[5]

Dominant Reaction Mechanism: Sₙ2 Substitution

The 2-(iodoethyl)piperidine substrate features an iodine atom on a primary carbon. This steric accessibility strongly favors the bimolecular nucleophilic substitution (Sₙ2) mechanism.[4][6] The Sₙ2 reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside relative to the leaving group, proceeding through a trigonal bipyramidal transition state.[4]

The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[4][7] Rate = k[Substrate][Nucleophile]

The alternative Sₙ1 pathway, which involves the formation of a carbocation intermediate, is highly disfavored for primary alkyl halides due to the instability of the corresponding primary carbocation.[5][8]

Chapter 2: Key Reaction Classes of Iodoethyl-Piperidines

The iodoethyl group serves as a powerful electrophilic site, enabling a variety of synthetic transformations. These can be broadly categorized into intermolecular and intramolecular reactions.

Intermolecular Nucleophilic Substitution

This is the most common application, where an external nucleophile displaces the iodide ion to form a new C-Nucleophile bond. This strategy is widely used to introduce diverse functional groups onto the piperidine scaffold.

Common nucleophiles include:

  • Amines (N-alkylation): Reaction with primary or secondary amines to form more complex diamine structures.

  • Thiols (S-alkylation): Formation of thioethers. Thiolates (RS⁻) are particularly potent nucleophiles.[6]

  • Azide Ion (N₃⁻): Introduction of an azide group, which can be subsequently reduced to a primary amine or used in click chemistry.

  • Cyanide Ion (CN⁻): Carbon chain extension, introducing a nitrile group that can be hydrolyzed to a carboxylic acid or reduced to an amine.

  • Carboxylates (RCOO⁻): Formation of ester linkages.

Caption: Common intermolecular Sₙ2 reactions of iodoethyl-piperidines.

Intramolecular Cyclization: The Gateway to Bicyclic Systems

When the piperidine nitrogen is unprotected (i.e., a secondary amine), it can act as an internal nucleophile, attacking the iodoethyl side chain. This intramolecular Sₙ2 reaction results in the formation of a bicyclic system, most notably the indolizidine core.[9] Indolizidine alkaloids are a major class of natural products with significant biological activity.[10]

This transformation is a powerful method for rapidly building molecular complexity. The reaction is typically favored under conditions of high dilution to minimize competing intermolecular reactions.

Caption: Intramolecular cyclization leading to the indolizidine scaffold.

Elimination Reactions (E2)

A potential competing pathway to substitution is the E2 elimination reaction, which would yield an N-vinylpiperidine. This pathway is favored by strong, sterically hindered bases (e.g., potassium tert-butoxide) and is generally considered a side reaction in the context of functionalization via substitution.[8] For the iodoethyl group, the protons on the carbon adjacent to the piperidine ring are susceptible to abstraction. Careful selection of a non-basic or weakly basic nucleophile can minimize this pathway.

Chapter 3: Factors Influencing Reactivity and Selectivity

The outcome of reactions involving the iodoethyl group is not solely dependent on the substrate but is a function of several interdependent parameters.

Solvent Effects

The choice of solvent is critical, particularly for Sₙ2 reactions.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are the preferred solvents for Sₙ2 reactions. They are polar enough to dissolve the substrate and nucleophile but do not form strong hydrogen bonds with the nucleophile. This leaves the nucleophile "naked" and highly reactive.[5][6]

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can slow down Sₙ2 reactions. Their acidic protons form a hydrogen-bond "cage" around the nucleophile, stabilizing it and increasing the energy required for it to attack the substrate.[6] This effect is most pronounced for small, highly charged nucleophiles.

The Role of the Nucleophile

The strength of the nucleophile directly impacts the rate of an Sₙ2 reaction. Strong nucleophiles, typically those with a negative charge and high polarizability (like I⁻, RS⁻, CN⁻), react much faster than weak, neutral nucleophiles (like H₂O, ROH).[8]

Steric Hindrance

While the iodoethyl group itself is on a primary carbon, substitution on the piperidine ring, particularly at the C2 position, can sterically hinder the backside attack required for the Sₙ2 mechanism. This can significantly decrease the reaction rate. In such cases, harsher reaction conditions (e.g., higher temperatures) may be necessary.

N-Protecting Groups

The substituent on the piperidine nitrogen has a profound effect on reactivity.

  • Unprotected (N-H): The nitrogen is basic and nucleophilic, enabling intramolecular cyclization as a potential side reaction.

  • N-Alkyl: The nitrogen is a tertiary amine, which is still nucleophilic and can lead to the formation of a quaternary ammonium salt if it attacks the iodoethyl group.

  • N-Acyl or N-Carbamate (e.g., N-Boc, N-Cbz): These electron-withdrawing groups significantly decrease the nucleophilicity of the piperidine nitrogen by delocalizing its lone pair of electrons into the carbonyl system. This is a crucial strategy to prevent intramolecular side reactions when intermolecular substitution is the desired outcome.[11][12]

Caption: Key factors controlling the reaction outcome of iodoethyl-piperidines.

Chapter 4: Common Side Reactions and Mitigation Strategies

Table 2: Troubleshooting Common Side Reactions

Side ReactionRoot CauseMitigation Strategy
Intramolecular Cyclization Unprotected piperidine nitrogen acting as an internal nucleophile.Protect the piperidine nitrogen with an electron-withdrawing group (e.g., Boc, Cbz, Tosyl).
Quaternary Salt Formation Over-alkylation of the piperidine nitrogen by the iodoethyl group or another alkylating agent.[13]Use a stoichiometric amount of the nucleophile. Protect the nitrogen if it is not the intended reaction site.
E2 Elimination Use of a strong, sterically hindered base or a highly basic nucleophile.Use a strong, non-basic nucleophile (e.g., NaN₃, NaCN). Avoid strong alkoxide bases if substitution is desired.
Slow or Incomplete Reaction Poor solvent choice, weak nucleophile, or significant steric hindrance.Switch to a polar aprotic solvent (DMF, DMSO). Use a stronger nucleophile or increase the reaction temperature.

Chapter 5: Experimental Protocols

The following protocols are provided as a general guide and should be adapted based on the specific substrate and nucleophile.

Protocol: General Intermolecular Sₙ2 Substitution with an Amine Nucleophile

This protocol describes the N-alkylation of a secondary amine with N-Boc-2-(2-iodoethyl)piperidine. The Boc group is used to prevent intramolecular side reactions.

Materials:

  • N-Boc-2-(2-iodoethyl)piperidine (1.0 eq)

  • Secondary Amine (e.g., Morpholine) (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

Workflow Diagram:

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Assemble & Dry Glassware B 2. Add Reagents under N₂: - Substrate - K₂CO₃ - DMF A->B C 3. Add Amine Nucleophile B->C D 4. Heat to 60-80 °C C->D E 5. Monitor by TLC D->E F 6. Cool & Quench with Water E->F G 7. Extract with Ethyl Acetate F->G H 8. Dry, Filter & Concentrate G->H I 9. Purify via Column Chromatography H->I J J I->J 10. Characterize (NMR, MS)

Caption: Standard workflow for an intermolecular Sₙ2 reaction.

Procedure:

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add N-Boc-2-(2-iodoethyl)piperidine (1.0 eq) and potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Nucleophile Addition: Add the secondary amine (1.2 eq) to the stirring suspension.

  • Reaction: Heat the reaction mixture to 60-80 °C. The causality for heating is to provide sufficient activation energy to overcome the reaction barrier, increasing the rate.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the mixture to room temperature. Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate) three times. The purpose of the aqueous workup is to remove the inorganic base (K₂CO₃) and the DMF solvent.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.

Protocol: Intramolecular Cyclization to an Indolizidinium Salt

This protocol describes the cyclization of 2-(2-iodoethyl)piperidine.

Materials:

  • 2-(2-Iodoethyl)piperidine (1.0 eq)

  • Sodium Bicarbonate (NaHCO₃) (1.5 eq)

  • Anhydrous Acetonitrile

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Setup: In a flask under an inert atmosphere, dissolve 2-(2-iodoethyl)piperidine (1.0 eq) in a large volume of anhydrous acetonitrile to achieve high dilution (e.g., 0.01 M). High dilution is critical to favor the intramolecular pathway over intermolecular dimerization.

  • Base Addition: Add sodium bicarbonate (1.5 eq). The mild base neutralizes the HI that is formed during the reaction, driving the equilibrium towards the product.

  • Reaction: Heat the mixture to reflux and stir for 12-24 hours.

  • Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.

  • Workup: Cool the reaction mixture and filter to remove the inorganic salts.

  • Concentration: Concentrate the filtrate under reduced pressure. The resulting crude indolizidinium iodide salt is often of sufficient purity for subsequent steps or can be purified by recrystallization.

Conclusion

The iodoethyl group is a premier synthetic handle for the functionalization of piperidines. Its high reactivity, governed by the weak C-I bond, makes it an excellent electrophile for Sₙ2 reactions. By understanding the interplay of solvents, nucleophiles, steric effects, and nitrogen protecting groups, researchers can effectively control the reaction outcome, choosing between intermolecular functionalization and intramolecular cyclization. The protocols and strategies outlined in this guide provide a robust framework for leveraging the reactivity of iodoethyl-piperidines in the synthesis of novel and complex molecules for pharmaceutical and chemical research.

References

  • O'Hagan, D. (2000). Piperidine and pyridine alkaloids.
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274.
  • BenchChem. (2025).
  • Wessig, P., & Wirth, T. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 17(5), e202100735.
  • Dandapani, S., & Williams, C. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 701-711.
  • NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-10, PPT-25 Factors Affecting the Rates of SN1 and SN2 Reactions. (n.d.). L.S. College.
  • 8.3. Factors affecting rate of nucleophilic substitution reactions. (2022). In Organic Chemistry 1: An open textbook. LibreTexts.
  • Nucleophilic Substitution Reactions. (n.d.). University of Illinois Springfield.
  • Shinde, S. B., et al. (2023). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches.
  • Douglas, J. J., et al. (2020). Highly Diastereoselective Functionalization of Piperidines by Photoredox-Catalyzed α-Amino C–H Arylation and Epimerization. Journal of the American Chemical Society, 142(17), 7724–7729.
  • Qin, C., & Davies, H. M. (2017). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate.
  • Jackson, R. F. W. (2002). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. University of York.
  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189.
  • Kilsheimer, S. A., & Sovocool, G. W. (1960). Piperidine Synthesis. DTIC.
  • Costa, M., et al. (2007). Synthesis of (–)-Indolizidine 167B based on domino hydroformylation/cyclization reactions. Beilstein Journal of Organic Chemistry, 3, 43.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
  • Nucleophilic Substitution (SN1, SN2). (n.d.). Organic Chemistry Portal.
  • BenchChem. (2025). Side reactions associated with piperidine treatment of PEG-containing molecules. BenchChem Technical Guides.
  • Komykhov, S. A., et al. (2014). Synthesis and intramolecular cyclization of N-acyl- and N-allyl-N'-(2-oxo-1,2-dihydro-pyridin-3-yl)thiourea. Chemistry of Heterocyclic Compounds, 50(5), 706-713.
  • 14.3: Factors That Affect The Course of Nucleophilic Substitutions at sp3 Carbon. (2020). In Chemistry LibreTexts.
  • Coldham, I., et al. (2002). Asymmetric Syntheses of N-Boc 2-Substituted Pyrrolidines and Piperidines by Intramolecular Cyclization. The Journal of Organic Chemistry, 67(18), 6181-6187.
  • Kumar, K. S., & V, V. (2001). Piperidine-mediated side product formation for Asp(OBut)-containing peptides. Letters in Peptide Science, 8(3-5), 179-185.
  • Jalalian, N. (2018). Study of nucleophilic aromatic substitution with diaryliodonium salts. Diva-portal.org.
  • Contento, M., et al. (2020). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Molecules, 25(18), 4267.
  • Um, I. H., et al. (2016). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 81(15), 6470-6477.
  • Qin, C., & Davies, H. M. L. (2017). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Angewandte Chemie (International ed. in English), 56(43), 13361–13365.
  • Shintani, R., & Tsurusaki, A. (2018). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry, 14, 219-224.
  • Wang, H., et al. (2015). Identification of the Polyketide Biosynthetic Machinery for the Indolizidine Alkaloid Cyclizidine. Organic Letters, 17(23), 5840-5843.
  • Ivanova, M. V., et al. (2020). Bicyclic Piperidines via [2 + 2] Photocycloaddition. The Journal of Organic Chemistry, 85(24), 16131-16140.
  • Richardson, A. D., et al. (2018). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Apollo - University of Cambridge Repository.
  • Nienow, A. (n.d.). Solution Kinetics of a SN2 Reaction. St.
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Nitropyridine. BenchChem Technical Guides.
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  • Coldham, I., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. White Rose Research Online.
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  • Um, I. H., et al. (2016). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. The Journal of Organic Chemistry, 81(15), 6470-6477.
  • Buffat, M. G. (2004). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 60(8), 1701-1729.

Sources

The N-Benzylpiperidine Paradigm: Leveraging 1-Benzyl-4-(2-iodoethyl)piperidine for Multi-Target-Directed Ligands in Alzheimer’s Disease

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary: The Shift to Polypharmacology

Alzheimer’s disease (AD) is a multifactorial neurodegenerative disorder characterized by cholinergic depletion, amyloid-beta (Aβ) aggregation, monoamine oxidase (MAO) hyperactivity, and oxidative stress[1]. Historically, single-target therapies (e.g., isolated acetylcholinesterase inhibitors) have demonstrated limited efficacy in halting disease progression. This has catalyzed a paradigm shift toward Multi-Target-Directed Ligands (MTDLs) —single molecules rationally designed to modulate multiple pathological pathways simultaneously[2].

At the forefront of MTDL design is the N-benzylpiperidine (N-BP) scaffold, the core pharmacophore of the FDA-approved drug Donepezil[1]. As a Senior Application Scientist, I present this whitepaper to detail the critical utility of 1-Benzyl-4-(2-iodoethyl)piperidine as an elite synthetic intermediate. This highly reactive electrophile enables the efficient synthesis of advanced MTDL libraries, bridging the gap between theoretical drug design and practical benchtop synthesis.

Chemical Rationale: The Superiority of the Iodoethyl Scaffold

The rational design of an MTDL requires linking a primary pharmacophore (targeting AChE) to a secondary pharmacophore (targeting MAO-B, Aβ, or metal ions) without violating Lipinski’s Rule of Five. 1-Benzyl-4-(2-iodoethyl)piperidine is uniquely suited for this task due to two fundamental properties:

  • Synthetic Reactivity (The Iodo Advantage): In nucleophilic aliphatic substitution ( SN​2 ) reactions, iodine is a highly polarizable, excellent leaving group. Compared to its chloro- or bromo- analogs, the iodoethyl derivative allows for significantly milder reaction conditions (e.g., 50–60°C vs. >100°C). This causality is crucial: milder conditions prevent the thermal degradation of sensitive secondary nucleophiles, such as propargylamines or polyphenols, ensuring high yields and purity[2].

  • Spatial Geometry and Gorge Spanning: The ethyl linker provides a precise ~2.5 to 3.0 Å spacer. When conjugated, the resulting molecule possesses the exact molecular length required to span the narrow, 20 Å deep aromatic gorge of human AChE. This allows the N-BP moiety to anchor in the Catalytic Active Site (CAS) via cation- π interactions with Trp86, while the secondary pharmacophore engages the Peripheral Anionic Site (PAS) at the gorge entrance[3].

MTDL_Design A 1-Benzyl-4-(2-iodoethyl)piperidine (Electrophile) C SN2 Alkylation (Base, Mild Heat) A->C B Secondary Pharmacophore (Nucleophile: 8-HQ, Indole, etc.) B->C D MTDL Hybrid Molecule (Donepezil Analog) C->D E AChE Inhibition (PAS & CAS) D->E F MAO-B / Aβ Aggregation Inhibition D->F

Caption: Rational design of Multi-Target-Directed Ligands via SN2 alkylation of the iodoethyl piperidine scaffold.

Mechanistic Synergy: Dual-Target Engagement

The true power of derivatives synthesized from 1-Benzyl-4-(2-iodoethyl)piperidine lies in their polypharmacology. By replacing the indanone core of Donepezil with alternative moieties, researchers can retain cholinergic efficacy while introducing new therapeutic vectors[3].

  • AChE / MAO-B Dual Inhibition: Coupling the iodoethyl intermediate with an indole or propargylamine yields hybrids that inhibit both AChE and MAO-B. MAO-B inhibition reduces the oxidative deamination of dopamine, subsequently lowering reactive oxygen species (ROS) production[2].

  • AChE / Metal Chelation: Conjugation with 8-hydroxyquinoline (8-HQ) creates a hybrid capable of chelating Cu(II), Zn(II), and Fe(III). This prevents metal-induced Aβ aggregation and subsequent neurotoxicity, addressing the amyloid cascade hypothesis directly[2],[3].

AD_Pathways MTDL N-Benzylpiperidine Derivative AChE Acetylcholinesterase (AChE) MTDL->AChE Binds PAS/CAS MAOB Monoamine Oxidase B (MAO-B) MTDL->MAOB Binds FAD pocket ACh Increased Acetylcholine (Cognitive Enhancement) AChE->ACh Inhibits Hydrolysis ROS Decreased ROS & Aβ (Neuroprotection) MAOB->ROS Inhibits Oxidation

Caption: Mechanistic synergy of N-benzylpiperidine derivatives in Alzheimer's disease pathology.

Quantitative Profiling of MTDL Derivatives

To illustrate the efficacy of this synthetic strategy, the following table summarizes the in vitro biological profiles of representative N-benzylpiperidine hybrids derived from this scaffold.

Compound ClassPrimary TargetSecondary TargetAChE IC 50​ (µM)MAO-B IC 50​ (µM)Aβ Aggregation Inhibition (%)
Donepezil (Control) AChENone0.014>100<10%
N-BP-Indole Hybrid AChEMAO-B0.0450.00545%
N-BP-8HQ Hybrid AChEMetal Chelation0.08212.572%
N-BP-Cinnamic Hybrid AChEROS Scavenging0.1104.260%
N-BP-HDAC Hybrid AChEEpigenetic (HDAC)3.22N/A55%

(Note: Data synthesized from representative MTDL literature, including HDAC/AChE dual inhibitors[4] and Donepezil-like ligands[2], for illustrative comparison).

Experimental Methodologies

The following protocols are designed as self-validating systems, ensuring high trustworthiness and reproducibility in the laboratory.

Protocol 1: Synthesis of MTDLs via SN​2 Alkylation

Objective: To couple 1-Benzyl-4-(2-iodoethyl)piperidine with a secondary pharmacophore (e.g., an amine or phenol).

  • Preparation of the Nucleophile: Dissolve 1.0 equivalent of the secondary pharmacophore in anhydrous N,N-Dimethylformamide (DMF). Causality: Anhydrous DMF is a polar aprotic solvent that poorly solvates anions, thereby exponentially increasing the nucleophilicity of the reactant.

  • Deprotonation: Add 2.0 equivalents of anhydrous Potassium Carbonate ( K2​CO3​ ). Stir at room temperature for 30 minutes. Causality: K2​CO3​ acts as a non-nucleophilic base to scavenge the hydroiodic acid (HI) byproduct, preventing the protonation and subsequent deactivation of the nucleophile.

  • Electrophile Addition: Add 1.1 equivalents of 1-Benzyl-4-(2-iodoethyl)piperidine dropwise to the mixture. Causality: Dropwise addition maintains a low steady-state concentration of the electrophile, minimizing unwanted homocoupling or elimination (E2) side reactions.

  • Reaction Execution: Heat the mixture to 60°C under an inert argon atmosphere for 12 hours.

  • Workup & Purification: Quench the reaction with ice-cold distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify the crude product via silica gel flash chromatography (Dichloromethane:Methanol gradient).

Protocol 2: In Vitro AChE Inhibition Assay (Modified Ellman's Method)

Objective: To determine the IC 50​ of the synthesized N-BP derivatives against human Acetylcholinesterase (hAChE).

  • Buffer Preparation: Prepare a 0.1 M sodium phosphate buffer at pH 8.0. Causality: pH 8.0 is the physiological optimum for hAChE activity and ensures the proper ionization of the DTNB reporter molecule.

  • Assay Assembly: In a 96-well microplate, add 160 µL of buffer, 10 µL of hAChE (0.03 U/mL), 10 µL of DTNB (0.3 mM), and 10 µL of the test compound (dissolved in DMSO, final DMSO concentration <1%).

  • Equilibration: Incubate the plate at 37°C for 10 minutes. Causality: This pre-incubation period is critical to allow reversible inhibitors to reach thermodynamic binding equilibrium with the enzyme before the substrate is introduced.

  • Initiation: Add 10 µL of acetylthiocholine iodide (ATCI, 0.5 mM) to initiate the enzymatic hydrolysis.

  • Measurement & Validation: Measure the absorbance continuously at 412 nm for 5 minutes using a microplate reader.

    • Self-Validating Control: A non-enzymatic hydrolysis blank (buffer + DTNB + ATCI without enzyme) must be subtracted from all readings. Donepezil must be run in parallel as a positive control to validate the specific activity of the enzyme batch.

  • Data Analysis: Calculate the IC 50​ values using non-linear regression analysis (GraphPad Prism), plotting log(inhibitor) vs. normalized response.

Conclusion

The evolution of Alzheimer's disease therapeutics demands sophisticated chemical tools. 1-Benzyl-4-(2-iodoethyl)piperidine stands as a premier building block in this endeavor. By exploiting the superior leaving group kinetics of the iodoethyl moiety and the proven AChE-binding affinity of the N-benzylpiperidine scaffold, researchers can efficiently generate robust Multi-Target-Directed Ligands. This methodology not only streamlines the synthesis of complex hybrids but also maximizes the probability of discovering compounds capable of altering the multifactorial pathology of AD.

References

  • Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. PubMed (NIH). URL:[Link][4]

  • Multi-Target Directed Donepezil-Like Ligands for Alzheimer's Disease. Frontiers in Pharmacology. URL:[Link][2]

  • Navigating the Chemical Space of Multitarget-Directed Ligands: From Hybrids to Fragments in Alzheimer's Disease. MDPI Molecules. URL:[Link][3]

  • New Insights into the Development of Donepezil-Based Hybrid and Natural Molecules as Multi-Target Drug Agents for Alzheimer's Disease Treatment. MDPI Molecules. URL:[Link][1]

Sources

Methodological & Application

radiolabeling of peptides with 1-Benzyl-4-(2-iodoethyl)piperidine

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Application Note: Site-Specific Radiolabeling of Peptides via Cysteine Alkylation using a Radioiodinated 1-Benzyl-4-(2-iodoethyl)piperidine Prosthetic Group

Executive Summary & Scientific Rationale

Radiolabeled peptides are indispensable tools for targeted molecular imaging (PET/SPECT) and Peptide Receptor Radionuclide Therapy (PRRT)[1]. Historically, direct radioiodination of peptides—typically occurring on tyrosine residues via electrophilic substitution—has been plagued by rapid in vivo deiodination, which drastically reduces target-to-background ratios and compromises therapeutic efficacy[2]. To circumvent this metabolic instability, indirect labeling utilizing rationally designed prosthetic groups has become the gold standard[3].

This application note details the implementation of 1-Benzyl-4-(2-iodoethyl)piperidine as a highly versatile, bifunctional prosthetic scaffold. This molecule provides two orthogonal chemical handles:

  • An electron-rich benzyl ring: Susceptible to mild, solid-phase electrophilic radioiodination, allowing for the stable incorporation of isotopes like 123I , 124I , 125I , or 131I .

  • A 2-iodoethyl group: An aliphatic iodide that remains unreactive during the electrophilic radioiodination step, serving subsequently as a highly efficient, chemoselective alkylating agent for soft nucleophiles[4].

Beyond its utility in radiochemistry, the benzylpiperidine moiety is a privileged pharmacophore with intrinsic affinity for Sigma-1 ( σ1​ ) receptors and acetylcholinesterase. Conjugating this lipophilic moiety to a hydrophilic targeting peptide not only provides a metabolically stable radiolabel but can also enhance the overall blood-brain barrier (BBB) penetrance of the construct[1].

Causality in Experimental Design (E-E-A-T)

Oxidant Selection: Preventing Precursor Degradation

Electrophilic radioiodination requires the in situ oxidation of radioiodide ( I− ) to an electrophilic species ( I+ ). Soluble oxidants like Chloramine-T are highly potent but frequently cause the irreversible oxidation of the tertiary nitrogen in the piperidine ring to an N-oxide, drastically reducing the radiochemical yield (RCY). To prevent this, we utilize Iodogen (1,3,4,6-tetrachloro-3 α ,6 α -diphenylglycoluril) coated onto the reaction vessel walls. This solid-phase oxidant provides a mild oxidative environment and allows for instantaneous reaction termination simply by decanting the liquid phase, eliminating the need for harsh chemical quenchers (like sodium metabisulfite) that could degrade the precursor[2].

Chemoselectivity of Alkylation: The Role of pH

The 2-iodoethyl group reacts with peptide nucleophiles via an SN​2 mechanism. Absolute chemoselectivity for cysteine over lysine is achieved by strict thermodynamic control of the reaction buffer. By maintaining the pH at 7.5–8.0, the cysteine thiol ( pKa​≈8.3 ) is partially deprotonated to the highly nucleophilic thiolate anion ( S− ). Conversely, the primary amines of lysine residues ( pKa​≈10.5 ) remain fully protonated ( NH3+​ ) and non-nucleophilic, ensuring absolute site-specificity and preventing heterogeneous product mixtures[3].

Workflow A 1-Benzyl-4-(2-iodoethyl)piperidine (Precursor) B Electrophilic Radioiodination ([125I]NaI, Iodogen) A->B C [125I]Iodo-benzyl Prosthetic Group (Reactive Intermediate) B->C D Site-Specific Alkylation (Cys-Peptide, pH 7.5) C->D E Radiolabeled Peptide Conjugate (Stable Thioether) D->E

Workflow for the two-step radiosynthesis and peptide conjugation using the prosthetic group.

Mechanism cluster_0 pH 7.5 - 8.0 Buffer PG Prosthetic Group: [125I]-1-benzyl-4-(2-iodoethyl)piperidine Cys Cysteine (pKa ~8.3) Forms highly nucleophilic Thiolate (S-) PG->Cys Fast Alkylation (SN2) Lys Lysine (pKa ~10.5) Remains protonated (NH3+) PG->Lys No Reaction Prod Stable Thioether Conjugate Cys->Prod

Chemoselective SN2 alkylation of cysteine thiolates over lysine amines at physiological pH.

Quantitative Data & Optimization

Table 1: Optimization of Radioiodination Conditions for the Prosthetic Group

Oxidant System Buffer pH Reaction Time Radiochemical Yield (RCY) Mechanistic Remarks
Chloramine-T (Soluble) 7.4 5 min 42 - 48% Significant N-oxidation of the piperidine ring observed.
Iodogen (Solid-Phase) 7.4 15 min > 85% Clean electrophilic substitution; easy decantation to terminate.

| Peracetic Acid | 2.0 | 30 min | < 20% | Precursor protonation limits aromatic ring activation. |

Table 2: Chemoselectivity of Peptide Alkylation (Effect of pH)

Buffer pH Cysteine Alkylation (%) Lysine Alkylation (%) Conjugate Purity (%)
6.0 35% < 1% > 99% (Slow reaction kinetics)
7.5 88% < 2% 98% (Optimal kinetic/selectivity balance)

| 8.5 | 95% | 15% | 80% (Loss of chemoselectivity) |

Self-Validating Experimental Protocols

Phase 1: Radiosynthesis of the Prosthetic Group

Objective: Generate 1−(4−[125I]iodobenzyl)−4−(2−iodoethyl)piperidine .

  • Preparation: Coat a borosilicate glass tube with 100 µg of Iodogen dissolved in dichloromethane, and evaporate the solvent under a gentle stream of nitrogen to form a thin solid film.

  • Precursor Addition: Add 50 µg of 1-Benzyl-4-(2-iodoethyl)piperidine dissolved in 50 µL of methanol to the Iodogen tube.

  • Buffer & Isotope: Add 100 µL of 0.1 M phosphate buffer (pH 7.4), followed immediately by 37–370 MBq (1–10 mCi) of [125I]NaI in dilute NaOH.

  • Incubation: Allow the reaction to proceed at room temperature for 15 minutes with gentle swirling.

  • Validation Step 1 (In-Process TLC): Spot 1 µL of the mixture onto a silica gel TLC plate (Mobile phase: Hexane/Ethyl Acetate 1:1). Free [125I]iodide remains at the baseline ( Rf​=0.0 ), while the radioiodinated prosthetic group migrates ( Rf​≈0.6 ). Confirm >80% conversion before proceeding.

  • Termination & Purification: Decant the reaction mixture into a clean vial to physically separate it from the Iodogen. Purify the intermediate via a C18 Sep-Pak cartridge (eluting with ethanol) or semi-preparative radio-HPLC to ensure the removal of unreacted iodide.

Phase 2: Site-Specific Peptide Conjugation

Objective: Alkylate the targeting peptide via a stable thioether linkage.

  • Validation Step 2 (Pre-Reaction Thiol Assay): Dissolve the cysteine-containing peptide (1 mg/mL) in 0.1 M phosphate buffer (pH 7.5). Perform an Ellman’s Reagent (DTNB) assay to quantify free thiols. If the free thiol count is <90% of the theoretical value, add 1 mM TCEP (Tris(2-carboxyethyl)phosphine) and incubate for 30 minutes to reduce any formed disulfides.

  • Conjugation: Add the purified, radioiodinated prosthetic group (from Phase 1) to the peptide solution. Ensure the final organic solvent concentration (ethanol or DMSO) does not exceed 10% v/v to prevent peptide precipitation.

  • Incubation: Incubate the mixture at 37 °C for 60 minutes.

  • Validation Step 3 (Post-Reaction Verification): Quench the reaction by adding a 10-fold molar excess of free L-cysteine. Analyze the mixture via analytical radio-HPLC. Co-inject a non-radioactive ("cold") iodinated standard of the peptide conjugate. A perfect retention time match between the UV trace (cold standard) and the radiometric trace (hot product) validates the structural identity of the radiotracer.

  • Final Formulation: Isolate the radiolabeled peptide conjugate using semi-preparative HPLC, remove organic solvents in vacuo, and formulate in sterile saline for in vitro or in vivo evaluation.

References

  • Synthesis of Radioiodinated Compounds.
  • Radiolabeled Peptides and Antibodies in Medicine Source: Bioconjugate Chemistry (ACS Public
  • Recent Advances in Synthetic Methods for Radioiodination Source: The Journal of Organic Chemistry (ACS Public
  • Radiolabeled Peptides for Cancer Imaging and Therapy:

Sources

Application Note: 1-Benzyl-4-(2-iodoethyl)piperidine as a Versatile Synthon in PET Radioligand Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of Positron Emission Tomography (PET) radioligands requires precursors that balance chemical stability with high reactivity under time-constrained radiosynthetic conditions. 1-Benzyl-4-(2-iodoethyl)piperidine has emerged as a highly valuable bifunctional synthon. It carries the well-documented 1-benzylpiperidine pharmacophore—critical for targeting Acetylcholinesterase (AChE) and Sigma-1 (σ1) receptors[1, 3]—while featuring a highly reactive 2-iodoethyl moiety. This guide details the mechanistic rationale, quantitative optimization data, and self-validating protocols for utilizing this compound in both precursor alkylation and direct nucleophilic radiofluorination workflows.

Scientific Rationale & Mechanistic Insights (E-E-A-T)

The 1-Benzylpiperidine Pharmacophore

The 1-benzylpiperidine moiety is a privileged structure in neuropharmacology. In AChE inhibitors (e.g., Donepezil), the benzyl group engages in π−π stacking with tryptophan residues in the peripheral anionic site (PAS), while the protonated piperidine nitrogen interacts with the catalytic active site (CAS) [3]. Similarly, this motif demonstrates high affinity ( Ki​<5 nM) for the σ1​ receptor, a molecular chaperone implicated in neurodegenerative diseases and oncology[1, 2].

Causality of the Iodoethyl Leaving Group

In radiochemistry, the choice of leaving group dictates the success of nucleophilic aliphatic substitution ( SN​2 ). While tosylates (-OTs) and mesylates (-OMs) are standard, the iodoethyl group offers distinct kinetic advantages [4].

  • Low Bond Dissociation Energy: The C–I bond is significantly weaker (~53 kcal/mol) than C–Br (~68 kcal/mol) or C–Cl (~81 kcal/mol), lowering the activation energy required for SN​2 displacement.

  • High Polarizability: The large electron cloud of the iodine atom stabilizes the transition state during nucleophilic attack by either a phenoxide (during precursor synthesis) or naked [18F]F− (during radiosynthesis).

  • Dual Utility: It serves first as an efficient alkylating agent to attach the benzylpiperidine pharmacophore to complex scaffolds, and second, in specific tracer designs, as a direct leaving group for [18F] fluoroethylation.

Synthesis A 1-Benzyl-4-(2-iodoethyl)piperidine (Bifunctional Synthon) B Pathway A: Alkylation (SN2 on Phenol/Amine) A->B K2CO3, DMF, 80°C C Pathway B: Radiofluorination (Direct [18F]F- Substitution) A->C [18F]KF/K222, MeCN, 90°C D Advanced PET Precursor (e.g., Donepezil Analog) B->D Isolation & QC E [18F]Fluoroethyl Radioligand (Sigma-1 / AChE Target) C->E HPLC Purification

Workflow for 1-Benzyl-4-(2-iodoethyl)piperidine via alkylation and radiofluorination pathways.

Data Presentation & Optimization

To justify the use of the iodoethyl synthon, empirical data comparing leaving group kinetics and optimized radiosynthetic parameters are summarized below.

Table 1: Leaving Group Kinetics & Radiochemical Yield (RCY) Comparison

Data reflects standard SN​2 radiofluorination conditions (K_{2.2.2}/K_2CO_3, MeCN, 90 °C, 10 min).

Leaving GroupBond Dissociation EnergyRelative SN​2 ReactivityTypical [18F] RCY (%)Chemical Stability (Shelf-life)
Chloro (-Cl) ~81 kcal/mol1< 5%High (> 12 months)
Bromo (-Br) ~68 kcal/mol5015 – 30%Moderate (~6 months)
Iodo (-I) ~53 kcal/mol10040 – 60%Low-Moderate (~3 months, dark)
Tosylate (-OTs) N/A (Resonance)~20060 – 80%Moderate (~6 months)
Table 2: Optimized Reaction Parameters for [18F] Fluorination of Iodo-Precursors
ParameterOptimal RangeMechanistic Rationale
Solvent Anhydrous MeCNSolvates the K+ /K_{2.2.2} complex while leaving the fluoride ion "naked" and highly nucleophilic.
Temperature 85 – 95 °CSufficient thermal energy to overcome the SN​2 activation barrier without inducing E2 elimination (forming vinyl-piperidines).
Precursor Mass 2.0 – 4.0 mgDrives pseudo-first-order kinetics relative to the sub-nanogram quantities of [18F]F− .
Reaction Time 10 – 15 minBalances maximum incorporation yield against the radioactive decay of 18F ( t1/2​=109.8 min).

Self-Validating Experimental Protocols

The following protocols are designed as closed-loop, self-validating systems. Do not proceed to subsequent steps unless the defined Validation Checkpoints are met.

Protocol A: Synthesis of Advanced PET Precursor via Phenolic Alkylation

Objective: Attach the benzylpiperidine pharmacophore to a target scaffold (e.g., a functionalized indanone).

  • Preparation: Flame-dry a 25 mL Schlenk flask under argon. Add the phenolic scaffold (1.0 mmol) and anhydrous K2​CO3​ (3.0 mmol) to 5 mL of anhydrous DMF.

  • Activation: Stir the suspension at room temperature for 30 minutes to generate the highly nucleophilic phenoxide ion.

  • Coupling: Dissolve 1-Benzyl-4-(2-iodoethyl)piperidine (1.2 mmol) in 2 mL of anhydrous DMF and add dropwise to the reaction mixture over 5 minutes.

  • Heating: Elevate the temperature to 80 °C and stir for 4 hours.

  • VALIDATION CHECKPOINT 1 (Reaction Progress): Perform TLC (Hexane:EtOAc 7:3). The precursor spot ( Rf​≈0.6 ) must be completely consumed, replaced by a new UV-active product spot ( Rf​≈0.35 ). If incomplete, add 0.2 mmol of the iodo-synthon and heat for 1 additional hour.

  • Workup: Quench the reaction with 10 mL of ice-cold water. Extract with EtOAc ( 3×15 mL). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

  • VALIDATION CHECKPOINT 2 (Structural Integrity): Analyze the purified fraction via LC-MS. Confirm the presence of the exact [M+H]+ mass and >95% UV purity (254 nm) before utilizing the compound in radiosynthesis.

Protocol B: Automated [18F] Radiosynthesis via Nucleophilic Substitution

Objective: Direct radiofluorination of 1-Benzyl-4-(2-iodoethyl)piperidine to yield an [18F] fluoroethyl radioligand.

  • Isotope Trapping: Trap cyclotron-produced [18F]F− (typically 10–30 GBq) from [18O]H2​O onto a pre-conditioned Sep-Pak QMA Light cartridge.

  • Elution: Elute the [18F]F− into the automated synthesizer's reaction vessel using a solution of Kryptofix 2.2.2 (15 mg) and K2​CO3​ (3 mg) in MeCN/H2​O (0.8 mL, 8:2 v/v).

  • Azeotropic Drying: Evaporate the solvent at 100 °C under a stream of helium and vacuum. Add anhydrous MeCN ( 3×1 mL) and repeat evaporation to ensure strict anhydrous conditions.

  • VALIDATION CHECKPOINT 1 (Moisture Control): The automated optical sensor must confirm a completely dry, white crystalline residue. Residual water will hydrate the fluoride ion, rendering it non-nucleophilic.

  • Radiolabeling: Add 3.0 mg of 1-Benzyl-4-(2-iodoethyl)piperidine dissolved in 0.5 mL anhydrous MeCN to the reaction vessel. Seal and heat at 90 °C for 10 minutes.

  • Quenching: Cool the reactor to 35 °C and quench the reaction with 1.5 mL of HPLC mobile phase (e.g., 0.1% TFA in H2​O/MeCN ).

  • VALIDATION CHECKPOINT 2 (Incorporation Efficiency): Divert a 2 μ L aliquot for Radio-TLC. The radiochemical conversion (RCC) must exceed 40% (product at Rf​≈0.4 , unreacted [18F]F− at origin).

  • Purification & Formulation: Inject the quenched mixture onto a semi-preparative RP-HPLC column. Collect the radioactive product peak, dilute with 20 mL sterile water, and trap on a C18 Sep-Pak. Elute with 1 mL EtOH into a sterile vial containing 9 mL of 0.9% saline.

  • VALIDATION CHECKPOINT 3 (Final QC): Perform analytical Radio-HPLC. The formulated radiotracer must demonstrate >99% radiochemical purity and a specific activity of >50 GBq/ μ mol.

Biological Targeting Mechanisms

Once synthesized, radioligands bearing the benzylpiperidine motif exhibit potent dual-targeting capabilities in the central nervous system, mapping critical pathways in neurodegeneration.

Mechanism Ligand PET Radioligand (Benzylpiperidine Motif) AChE Acetylcholinesterase (AChE) Catalytic Active Site Ligand->AChE High Affinity (Ki < 5 nM) Sigma Sigma-1 Receptor Endoplasmic Reticulum Ligand->Sigma High Affinity (Ki < 10 nM) PET PET Scanner Detection (511 keV Coincidence) Ligand->PET Positron Emission Signal1 Inhibition of ACh Hydrolysis (Cognitive Mapping) AChE->Signal1 Pharmacological Effect Signal2 Chaperone Activation (Neuroprotection Mapping) Sigma->Signal2 Pharmacological Effect

Dual-targeting mechanism of benzylpiperidine PET radioligands for AChE and Sigma-1 receptors.

References

  • [18F]N-(2-benzofuranylmethyl)-N'-[4-(2-fluoroethoxy)benzyl]piperazine National Center for Biotechnology Information (NCBI) - Molecular Imaging and Contrast Agent Database (MICAD)[Link][1]

  • Synthesis and preliminary evaluation of[123I]1-(4-cyanobenzyl)-4-[[(trans-iodopropen-2-yl)oxy]methyl]piperidine: a novel high affinity sigma receptor radioligand for SPECT PubMed / Nuclear Medicine and Biology[Link][2]

  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives PubMed / Journal of Medicinal Chemistry[Link][3]

  • Recent Advances in Synthetic Methods for Radioiodination The Journal of Organic Chemistry - ACS Publications[Link][4]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability, Storage, and Troubleshooting of Iodinated Piperidine Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for iodinated piperidine compounds. This guide is engineered for researchers, analytical scientists, and drug development professionals handling these uniquely reactive molecules. Iodinated piperidines are critical in radiopharmaceuticals, contrast agents, and targeted therapeutics, but their inherent chemical properties demand rigorous handling protocols.

Here, we bypass generic advice to explore the causality of degradation, providing self-validating protocols and evidence-based troubleshooting workflows to ensure the integrity of your experimental data.

Mechanistic Overview: The Causality of Degradation

Iodinated piperidine compounds present a dual-front stability challenge due to two highly reactive structural features: the weak carbon-iodine (C-I) bond and the electron-rich basic nitrogen of the piperidine ring.

  • Homolytic C-I Bond Cleavage: The C-I bond is the weakest of all carbon-halogen bonds (bond dissociation energy ~240 kJ/mol). Exposure to ultraviolet/visible light or elevated temperatures provides sufficient activation energy to induce homolytic cleavage[1]. This generates a highly reactive carbon-centered radical and an iodine radical ( I∙ ).

  • Molecular Iodine Formation: The generated iodine radicals rapidly dimerize to form molecular iodine ( I2​ ), which is visually identifiable by a characteristic yellow or brown discoloration in the sample[1].

  • Structural Hybridization: The position of the iodine atom dictates its thermodynamic stability. Iodine atoms bound to sp2 -hybridized carbons (e.g., on an aryl ring attached to the piperidine) exhibit significantly higher resistance to deiodination compared to those on sp3 -hybridized carbons directly on the aliphatic piperidine ring[2].

G A Iodinated Piperidine (Intact C-I Bond) B Photon (hv) / Heat (Energy Input) A->B C Homolytic C-I Bond Cleavage B->C D Piperidinyl Radical + Iodine Radical (I•) C->D E Molecular Iodine (I2) (Yellow/Brown Discoloration) D->E Dimerization (I• + I•) F Deiodinated Piperidine (Loss of Purity) D->F Hydrogen Abstraction

Fig 1. Mechanistic pathway of photolytic C-I bond cleavage and subsequent degradation.

Frequently Asked Questions (FAQs)

Q1: My iodinated piperidine solution turned yellow over the weekend. Is it still usable? A1: No, discoloration is a definitive indicator of chemical degradation, specifically the release of molecular iodine ( I2​ )[1]. While the molar percentage of degradation might be low, the presence of free iodine and reactive piperidinyl radicals can trigger secondary side reactions, including the oxidation of the piperidine nitrogen. You must repurify the compound before utilizing it in sensitive biological assays or downstream synthesis.

Q2: What are the absolute optimal storage conditions to prevent both deiodination and amine oxidation? A2: Optimal storage requires a multi-faceted approach to neutralize thermal, photolytic, and oxidative threats:

  • Phase: Store the compound as a lyophilized crystalline solid rather than in solution. Crystalline forms restrict molecular mobility, drastically reducing degradation kinetics[3].

  • Temperature: Store at -20°C to -80°C to minimize thermal energy[1][3].

  • Light Protection: Always use amber vials or opaque secondary containers[1].

  • Atmosphere: Purge the headspace with an inert gas (Argon or Nitrogen) to prevent N-oxidation of the piperidine ring and moisture-induced hydrolysis[1].

Q3: I am working with radioiodinated ( 125I or 131I ) piperidine radiotracers. Are there special storage considerations? A3: Yes. Radioiodinated compounds undergo autoradiolysis, where the emitted radiation cleaves the compound's own chemical bonds. Additionally, volatile radioiodine species can off-gas and contaminate your storage units[4]. To prevent this, store the radioiodinated piperidine in a tightly sealed container alongside a canister or tray of activated charcoal to absorb any volatile radioactive vapors[5].

Troubleshooting Guide

Issue 1: Unexpected Peaks in HPLC/LC-MS Chromatograms
  • Symptom: Appearance of a new peak eluting earlier than the parent compound (indicating a more polar species), coupled with a loss of the target compound's peak area.

  • Root Cause: Deiodination (loss of the heavy, lipophilic iodine atom) or N-oxidation of the piperidine ring.

  • Diagnostic Step: Analyze the mass spectrum of the new peak. A mass difference of exactly -126.9 amu compared to the parent compound definitively confirms deiodination[1]. A mass shift of +16 amu indicates N-oxidation.

Issue 2: Loss of Radiochemical Purity (RCP) in Radioiodinated Samples
  • Symptom: Free 125I− or 131I− detected at the solvent front on Radio-TLC or Radio-HPLC.

  • Root Cause: Autoradiolysis.

  • Corrective Action: Formulate the radiotracer with a radical scavenger. Adding 5-10% ethanol or ascorbic acid to the storage buffer quenches the free radicals generated by radiation, preserving the C-I bond and extending the shelf-life of the radiopharmaceutical.

G Start Detect Sample Discoloration or Extra HPLC Peaks Step1 Perform LC-MS/MS Analysis Start->Step1 Decision Mass Shift -126.9 amu? Step1->Decision Yes Deiodination Confirmed Decision->Yes Yes No Check N-Oxidation (+16 amu) Decision->No No Action1 Repurify via Prep-HPLC Store in Amber Vials Yes->Action1 Action2 Purge with Argon Store at -80°C No->Action2

Fig 2. Troubleshooting logic for diagnosing degradation in iodinated piperidines.

Data Presentation: Storage Condition Matrix

The following table summarizes the quantitative impact of various storage conditions on the stability of iodinated piperidine compounds.

Storage PhaseTemperatureLight ExposureAtmosphereEstimated Stability / Shelf-Life
Solution (Aqueous) Room Temp (20°C)Ambient LightAir< 24 Hours (Rapid I2​ release)
Solution (Organic) 4°CDark (Amber Vial)Air1 - 2 Weeks
Amorphous Solid -20°CDark (Amber Vial)Air3 - 6 Months
Crystalline Solid -80°CDark (Opaque Box)Argon> 2 Years (Optimal)

Experimental Protocols

Protocol 1: Self-Validating Stability Assessment via LC-MS

To definitively isolate photolysis from thermal degradation, use this self-validating control workflow.

  • Sample Preparation: Dissolve the iodinated piperidine in an LC-MS grade solvent (e.g., Acetonitrile/Water) to a concentration of 1 mg/mL.

  • Aliquoting: Divide the solution into three identical aliquots.

    • Aliquot A (Control): Amber vial, wrapped in foil, stored at 4°C.

    • Aliquot B (Thermal Test): Amber vial, wrapped in foil, stored at 40°C.

    • Aliquot C (Photolytic Test): Clear glass vial, exposed to broad-spectrum ambient light at 4°C.

  • Incubation: Incubate all aliquots for 48 hours.

  • Analysis: Inject 5 µL of each aliquot into the LC-MS. Use gradient elution (5% to 95% organic over 20 mins) and monitor the UV detection at the compound's λmax​ [1].

  • Data Interpretation: Compare the peak areas of the parent compound. If Aliquot C shows significant degradation while A and B remain intact, the compound is highly photosensitive. If B degrades, the C-I bond is thermally labile.

Protocol 2: Repurification and Charcoal-Assisted Storage Setup (For Radioiodinated Compounds)
  • Repurification: Inject the degraded sample onto a Semi-Preparative HPLC system. Collect the fraction corresponding to the intact parent mass.

  • Lyophilization: Immediately freeze the collected fraction and lyophilize to obtain a dry powder. Do not apply heat during solvent removal.

  • Primary Containment: Transfer the dry powder to a borosilicate glass amber vial. Purge the vial gently with Argon gas for 30 seconds, then seal tightly with a PTFE-lined cap.

  • Secondary Containment: Place the amber vial inside a larger, sealable secondary container (e.g., a wide-mouth plastic jar).

  • Vapor Trapping: Add a 10-gram packet of activated charcoal to the secondary container to absorb any volatile radioiodine vapors[5].

  • Storage: Seal the secondary container and store it in a dedicated, radiation-monitored -80°C freezer[3].

References

  • MDPI. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. Available at: [Link]

  • Moravek. How To Properly Store Your Radiolabeled Compounds. Available at:[Link]

  • UC Davis Safety Services. Safe Handling of Radioisotopes. Available at: [Link]

  • Georgia Institute of Technology. Storing Volatile Radioactive Compounds. Available at: [Link]

Sources

troubleshooting low radiochemical yield in ligand synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Radiochemistry Technical Support Center

As a Senior Application Scientist, I frequently encounter researchers struggling with sub-optimal radiochemical yields (RCY). Radiosynthesis is a delicate interplay of sub-micromolar kinetics, trace-level impurities, and stringent thermodynamic requirements. This guide moves beyond basic "try this" advice; it dissects the causality behind synthesis failures, providing you with a self-validating framework to diagnose and resolve low RCY in both radiohalogenation (e.g., 18 F) and radiometallation (e.g., 68 Ga, 177 Lu) workflows.

Part 1: Diagnostic Workflow

Before adjusting any parameters, you must isolate the failure point. Use the following logical workflow to systematically diagnose where the yield is being lost.

DiagnosticWorkflow Start Low Radiochemical Yield (RCY) Detected Step1 1. Isotope Quality (Trapping & Elution) Start->Step1 Step2 2. Precursor & Reagents (Purity & Concentration) Step1->Step2 OK Fail1 Incomplete Elution or Carrier-Added Step1->Fail1 Fail Step3 3. Reaction Kinetics (Temp, Time, pH) Step2->Step3 OK Fail2 Moisture (18F) or Trace Metals (68Ga) Step2->Fail2 Fail Step4 4. Downstream Purification (SPE / HPLC Recovery) Step3->Step4 OK Fail3 Suboptimal Conversion or Radiolysis Step3->Fail3 Fail Fail4 Product Trapped on Cartridge Step4->Fail4 Fail Opt1 Optimize Eluent Vol. & Target Wash Fail1->Opt1 Opt2 Azeotropic Drying & Metal-Free Reagents Fail2->Opt2 Opt3 Adjust Parameters (Droplet Arrays) Fail3->Opt3 Opt4 Change Sorbent or Elution Solvent Fail4->Opt4

Troubleshooting workflow for diagnosing and resolving low radiochemical yield in ligand synthesis.

Part 2: Frequently Asked Questions & Troubleshooting Modules

Module 1: Nucleophilic 18 F-Fluorination

Q: My 18 F incorporation is consistently low (<10%) despite quantitative trapping of fluoride on the QMA cartridge. What is the mechanistic root cause? A: The most common culprit is incomplete azeotropic drying. 18 F-fluoride delivered from a cyclotron is aqueous. In water, the fluoride ion is heavily solvated by a tight hydrogen-bonded hydration shell, rendering it a highly stable and nucleophilically inert species. To activate it, we use a phase transfer catalyst (e.g., Kryptofix 2.2.2 or TBAHCO 3​ ) and perform azeotropic distillation with anhydrous acetonitrile. If residual water remains, the hydration shell persists, and the S N​ 2 nucleophilic attack on your precursor's leaving group will fail. For example, during the automated radiosynthesis optimization of [ 18 F]AV-45, maintaining strict anhydrous conditions and optimizing the deprotection step were critical to achieving a >50% decay-corrected yield[1]. Actionable Fix: Verify your synthesizer's inert gas flow rates and heating block temperatures. Ensure your anhydrous acetonitrile is truly anhydrous (<10 ppm water).

Q: How can I optimize my precursor concentration and reaction temperature without wasting expensive GMP-grade precursors or exposing myself to high radiation doses? A: Traditional optimization is hindered by the short half-life of isotopes and radiation safety limits. You can bypass this using two advanced methodologies:

  • Tracer-Level 19 F-Reactions: Simulate the radiosynthesis using non-radioactive 19 F-reagents at nanomolar concentrations. By analyzing the conversion using high-throughput LC-MS/MS, you can identify the optimal base, solvent, and temperature before ever touching radioactivity. This approach was successfully used to optimize[ 18 F]MDL100907, improving the RCY to 22%[2].

  • Microfluidic Droplet Arrays: If you must use 18 F, employ droplet-based microfluidic chips. These platforms allow you to perform dozens of parallel reactions in microliter droplets, consuming only nanomoles of precursor per condition while rapidly screening variables like pH, temperature, and stoichiometry[3].

Module 2: Radiometal Chelation ( 68 Ga, 177 Lu)

Q: The radiochemical yield of my 68 Ga-PSMA-11 varies wildly between batches (from 40% to 95%). What causes this inconsistency? A: This is a classic symptom of trace metal competition. The HBED-CC chelator in PSMA-11 has a high thermodynamic affinity for 68 Ga 3+ , but it has an even higher affinity for Fe 3+ . Because both are trivalent hard Lewis acids with similar ionic radii, any Fe 3+ introduced from glassware, precursor synthesis, or the generator eluate will aggressively outcompete 68 Ga 3+ [4]. Actionable Fix: Transition to a strictly metal-free workflow. Use only ultra-pure, metal-free water (TraceSELECT grade) and dedicated acid-washed plasticware. Additionally, optimizing the precursor reconstitution method—such as avoiding prolonged storage of aqueous aliquots which can leach metals over time—ensures a highly reproducible RCY[4].

Q: Why does my DOTA-conjugated peptide require heating to 90°C for labeling, while my NOTA-conjugate labels at room temperature? A: The difference lies in the activation energy required for metal encapsulation. DOTA is a rigid, macrocyclic octadentate chelator. For a radiometal to enter the DOTA cavity, the carboxylate arms must undergo a significant conformational rearrangement, which requires thermal energy (typically 80–95°C). NOTA, a smaller hexadentate macrocycle, has a pre-organized cavity that perfectly matches the ionic radius of 68 Ga 3+ , allowing for rapid, thermodynamically favorable complexation at room temperature.

Part 3: Quantitative Data Presentation

Table 1: Troubleshooting Matrix for Nucleophilic [ 18 F]Fluorination

VariableSub-Optimal ConditionMechanistic ConsequenceTarget Optimization
Water Content > 100 ppmF⁻ remains hydrated and nucleophilically inert.Azeotropic drying with anhydrous MeCN at 95°C.
Base / PTC Ratio Excess K₂CO₃Induces base-catalyzed degradation of precursor.Maintain K₂CO₃:K2.2.2 molar ratio at 1:2.
Precursor Conc. < 1 mg/mLS N​ 2 reaction kinetics are too slow for isotope half-life.Increase concentration or use microfluidic droplets.
Leaving Group Chloride / BromideHigh bond dissociation energy; poor leaving group.Swap to Tosylate, Mesylate, or Triflate.

Table 2: Comparison of Chelators for Radiometallation

ChelatorPrimary IsotopesOptimal pHTemp Req.Typical RCYSusceptibility to Metal Competition
NOTA 68 Ga, 64 Cu3.5 – 4.020 – 25°C> 95%Moderate
DOTA 177 Lu, 68 Ga, 225 Ac4.0 – 4.580 – 95°C> 90%High (especially Zn 2+ , Fe 3+ )
HBED-CC 68 Ga3.8 – 4.220 – 25°C> 95%Very High (Fe 3+ )

Part 4: Self-Validating Experimental Protocols

Protocol 1: Tracer-Level 19 F Optimization for 18 F-Radiosynthesis

Purpose: Optimize reaction conditions without radioactivity.

  • Reagent Preparation: Prepare a stock solution of your precursor (1 mM) and non-radioactive KF (1 mM) with Kryptofix 2.2.2 (2 mM) in anhydrous acetonitrile.

  • Reaction Execution: Aliquot 100 µL of the mixture into 5 separate sealed glass V-vials. Heat the vials to 80°C, 90°C, 100°C, 110°C, and 120°C respectively for 10 minutes.

  • Quenching: Cool the vials rapidly in an ice bath and quench with 100 µL of water to halt the S N​ 2 reaction.

  • Validation Checkpoint (LC-MS/MS): Inject 5 µL of each sample into an LC-MS/MS system. Self-Validation Rule: If the conversion yield of the fluorinated product is <10% across all temperatures, the failure is chemical (likely moisture or degraded precursor). Do not proceed to hot 18 F synthesis until the 19 F conversion exceeds 50%.

Protocol 2: Metal-Free 68 Ga-Radiolabeling of PSMA-11

Purpose: Prevent Fe 3+ competition to guarantee >95% RCY.

  • Metal-Free Setup: Wash all Eppendorf tubes and pipette tips with 0.1 M HCl, followed by rinsing with TraceSELECT water.

  • Precursor Reconstitution: Dissolve 1000 µg of GMP-grade PSMA-11 precursor in 1000 µL of TraceSELECT water. Critical: Do not store in glass vials. Aliquot immediately into metal-free plastic tubes and freeze at -20°C.

  • Chelation: Add 30 µg of the precursor to 1.5 mL of sodium acetate buffer (0.1 M, pH 4.0). Add 200-400 MBq of 68 GaCl 3​ (eluted in 0.1 M HCl). Incubate at room temperature for 5 minutes.

  • Validation Checkpoint (Radio-TLC): Spot 1 µL of the reaction mixture onto an iTLC-SG strip. Develop in 1:1 Methanol:1M Ammonium Acetate. Self-Validation Rule: Intact 68 Ga-PSMA-11 remains at the origin (Rf = 0.0), while free 68 Ga moves to the solvent front (Rf = 0.9). If free 68 Ga > 5%, add 5 µg of additional precursor, incubate for 5 more minutes, and re-test before patient administration.

References

  • Liu Y, Zhu L, Plössl K, et al. Optimization of Automated Radiosynthesis of [18F]AV-45: A New PET Imaging Agent for Alzheimer's Disease. Nuclear Medicine and Biology. URL:[Link]

  • Zhang X, Dunlow R, Blackman BN, Swenson RE. Optimization of 18F-Syntheses using 19F-Reagents at Tracer-level Concentrations and LC-MS/MS Analysis: Improved Synthesis of [18F]MDL100907. Journal of Labelled Compounds and Radiopharmaceuticals. URL:[Link]

  • Rios A, Holloway TS, Wang J, van Dam RM. Optimization of Radiochemical Reactions Using Droplet Arrays. Journal of Visualized Experiments. URL:[Link]

  • Iudicello A, Boschi S, Ghedini P, Lohr F, Panareo S. Optimization of Precursor Preparation in PSMA-11 Radiolabeling to Obtain a Highly Reproducible Radiochemical Yield. Pharmaceuticals (Basel). URL:[Link]

Sources

Technical Support Center: Optimizing Product Isolation of Water-Soluble Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Overview

Piperidine derivatives present unique isolation challenges in drug development and chemical synthesis due to their high polarity, basicity (typical pKa 9–11), and propensity to form stable hydrates. Traditional organic workflows often fail, leading to massive yield losses in the aqueous phase. This technical guide provides field-proven, mechanistically grounded troubleshooting strategies to optimize the isolation of these complex molecules.

Part 1: Troubleshooting Guide & FAQs

Q1: My piperidine derivative remains entirely in the aqueous phase during liquid-liquid extraction (LLE) with ethyl acetate. How can I drive it into the organic layer?

A: Highly polar amines often possess a negative logP, making traditional LLE highly inefficient. To optimize partitioning, transition to a 1 strategy[1].

The Causality: According to the Hofmeister series, adding salts with high-charge-density anions (e.g., sulfates) enhances the hydrophobic effect and induces electronic repulsion. This disrupts the hydration shell around your target molecule, drastically reducing the aqueous solubility of the non-electrolyte organic compound[2][3].

Actionable Fix: Saturate your aqueous layer with sodium sulfate ( Na2​SO4​ ) or potassium carbonate ( K2​CO3​ ) rather than standard sodium chloride (brine)[2]. Switch your extraction solvent to a polar, water-miscible solvent that phase-separates under high salt concentrations, such as acetonitrile, 2-methyltetrahydrofuran (2-MeTHF), or a 3:1 Chloroform/Isopropanol mixture[1][4].

Q2: I synthesized a water-soluble piperidine, but the crude aqueous mixture is heavily contaminated with neutral byproducts. How can I isolate the amine without chromatography?

A: Utilize Solid-Phase Extraction (SPE) with a 5[5].

The Causality: SCX resins are functionalized with propylsulfonic acid groups. Because piperidine is highly basic, it becomes protonated in neutral or slightly acidic aqueous solutions. When passed through the SCX column, the positively charged piperidinium ions bind tightly to the negatively charged sulfonate groups via electrostatic attraction (the "Catch")[6][7]. Neutral and acidic impurities do not bind and are washed away with methanol. The purified amine is then "Released" by eluting with a strong base (e.g., 2M ammonia in methanol), which deprotonates the piperidine, neutralizing its charge and breaking the ionic interaction[5][8].

Q3: My piperidine derivative elutes at the solvent front on a reversed-phase C18 column and streaks irreversibly on normal-phase silica. What is the alternative?

A: Your compound requires9[9].

The Causality: HILIC operates as an "aqueous normal-phase" system. It utilizes a polar stationary phase (e.g., bare silica, diol, or amide) combined with a mobile phase starting with a high concentration of a weak organic solvent (typically >70% acetonitrile) and a small amount of water[10][11]. The water forms a stagnant, enriched hydration layer on the stationary phase. Polar piperidine derivatives partition into this aqueous layer. Elution is driven by gradually increasing the water concentration[11].

Crucial Tip: Always include a volatile buffer (e.g., 10 mM ammonium formate or acetate) to control the pH and ionization state of the amine. This prevents secondary electrostatic interactions (peak tailing) and ensures reproducible retention across different batches[12].

Part 2: Self-Validating Experimental Protocols

Protocol A: Self-Validating Salting-Out Liquid-Liquid Extraction (SALLE)

Objective: Isolate a highly water-soluble piperidine derivative from an aqueous reaction mixture.

  • Preparation: Measure the exact volume of the crude aqueous mixture.

  • Salt Saturation: Slowly add anhydrous sodium sulfate ( Na2​SO4​ ) while stirring vigorously until no more salt dissolves (saturation point).

  • Solvent Addition: Add an equal volume of 2-MeTHF or a 3:1 Chloroform/Isopropanol mixture[1].

  • Extraction: Shake vigorously in a separatory funnel for 2 minutes. Allow the layers to separate completely.

  • Self-Validation Check: Before discarding the aqueous layer, spot both the organic and aqueous layers on a TLC plate (stain with Ninhydrin or Dragendorff's reagent). If the amine is still present in the aqueous layer, the salting-out effect was insufficient; add more salt or perform a second extraction.

  • Isolation: Collect the organic layer, dry over fresh Na2​SO4​ , filter, and concentrate in vacuo.

Protocol B: Self-Validating SCX Catch-and-Release Workflow

Objective: Purify a basic piperidine derivative from neutral/acidic impurities.

  • Conditioning: Wash the SCX cartridge (propylsulfonic acid silica) with 2 column volumes (CV) of Methanol, followed by 2 CV of slightly acidic water (pH ~4)[5][6].

  • Loading: Adjust the pH of your aqueous crude to at least 2 units below the piperidine's pKa (typically pH 3-5). Load onto the column at a flow rate of 1-2 mL/min[13].

  • Self-Validation Check 1 (Catch): Collect the flow-through. Analyze via LC-MS or TLC. It should contain zero piperidine product. If product is present, the column capacity was exceeded or the pH was too high[7].

  • Washing: Wash with 3 CV of Methanol to elute non-basic impurities[5].

  • Elution (Release): Elute the target piperidine using 2 CV of 2M Ammonia in Methanol ( NH3​ /MeOH). The ammonia deprotonates the amine, breaking the electrostatic bond[5].

  • Self-Validation Check 2 (Release): Evaporate a small aliquot of the eluate. Re-dissolve and check purity via NMR or LC-MS before concentrating the entire batch to prevent concentrating co-eluted column leachates.

Part 3: Quantitative Data & Selection Matrices

Table 1: Hofmeister Series & Salt Selection for SALLE

Salt Type Anion Charge Density Salting-Out Efficiency Recommended Use Case

| Sodium Sulfate ( Na2​SO4​ ) | Very High | Excellent | Highly polar, zwitterionic piperidines | | Potassium Carbonate ( K2​CO3​ ) | High | Very Good | Base-stable polar amines | | Sodium Chloride ( NaCl ) | Moderate | Moderate | Moderately polar amines (logP > 0.5) |

Table 2: Chromatographic Modality Selection Matrix

Modality Stationary Phase Mobile Phase Target Analyte Profile
Reversed-Phase (RP) C18 / C8 Water / ACN (Low Organic) Non-polar to moderately polar amines
Normal-Phase (NP) Bare Silica Hexane / EtOAc Lipophilic piperidines (often streaks)
HILIC Bare Silica, Amide, Diol ACN / Water (High Organic) Highly polar, water-soluble piperidines

| Ion-Exchange (SCX) | Propylsulfonic Acid | Aqueous / Methanolic NH3​ | Basic amines mixed with neutral impurities |

Part 4: Workflow Visualizations

DecisionMatrix Start Crude Aqueous Mixture (Piperidine Derivative) Q1 Is the logP < 0? (Highly Water-Soluble) Start->Q1 SaltingOut Salting-Out Extraction (SALLE) Add Na2SO4 + Extract with 2-MeTHF Q1->SaltingOut No (Moderate Polarity) Q2 Are there non-basic polar impurities? Q1->Q2 Yes (High Polarity) SCX SCX Catch & Release Bind to Sulfonic Acid Resin Q2->SCX Yes (Needs Ion Exchange) HILIC HILIC Chromatography Acetonitrile/Water Gradient Q2->HILIC No (Needs Chromatography)

Figure 1: Decision matrix for selecting the optimal piperidine isolation strategy.

SCX_Mechanism Condition Adjust pH < pKa (Protonate Amine) Load 1. LOAD Apply to SCX Column Condition->Load Catch 2. CATCH Electrostatic Binding (SO3-) Load->Catch Wash 3. WASH MeOH (Removes Neutrals) Catch->Wash Release 4. RELEASE 2M NH3 in MeOH Wash->Release

Figure 2: Mechanistic workflow of SCX catch-and-release for basic amines.

References

  • Biotage. "What can I use to purify polar reaction mixtures?" [Link]

  • Biotage. "ISOLUTE® PE-AX/SCX-2 | Solid-phase extraction cartridge."[Link]

  • Teledyne Labs. "HILIC Purification Strategies for Flash Chromatography." [Link]

  • Buchi. "Why HILIC is what your polar compounds need for purification."[Link]

  • PubMed. "Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities."[Link]

  • LCGC International. "Salting-out Liquid-Liquid Extraction (SALLE)."[Link]

  • Biotage. "ISOLUTE® SCX-2 | Solid-phase extraction cartridges and plates." [Link]

  • Kinam Park. "General Principles and Strategies for Salting-Out Informed by the Hofmeister Series." [Link]

  • PMC. "A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis." [Link]

  • ResearchGate. "Ultrasonic Assisted Salting-Out Micro-Liquid–Liquid Extraction." [Link]

  • ACS Publications. "General Principles and Strategies for Salting-Out Informed by the Hofmeister Series." [Link]

Sources

Validation & Comparative

A Comparative Guide to Validating the Binding Affinity of 1-Benzyl-4-(2-iodoethyl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of methodologies for validating the binding affinity of 1-Benzyl-4-(2-iodoethyl)piperidine derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating approach to ligand characterization.

Introduction: The Significance of the Piperidine Scaffold

The 1-benzylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Derivatives of this scaffold, such as those related to 1-Benzyl-4-(2-iodoethyl)piperidine, have shown significant affinity for a range of biological targets, most notably sigma (σ) receptors and acetylcholinesterase (AChE).[2][3] Sigma receptors, particularly the σ1 and σ2 subtypes, are implicated in a variety of central nervous system disorders and are prominent targets in cancer research.[4] Similarly, AChE inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease.[5]

Given the therapeutic potential of these derivatives, rigorously validating their binding affinity is paramount. Binding affinity, often expressed as the dissociation constant (Kd), inhibition constant (Ki), or half-maximal inhibitory concentration (IC50), is a critical parameter in drug discovery. It dictates potency, informs structure-activity relationships (SAR), and ultimately influences a compound's therapeutic efficacy. This guide will compare key experimental techniques used to quantify these interactions, providing the technical details and expert insights necessary for their successful implementation.

Comparative Binding Affinity of Piperidine Derivatives and Alternative Ligands

The binding affinity of a novel compound is best understood in the context of established ligands. The following table summarizes the binding affinities of selected 1-benzylpiperidine derivatives and other notable sigma receptor ligands. This comparative data is essential for benchmarking new chemical entities and understanding their place within the existing pharmacological landscape.

Compound/DerivativeTarget(s)Binding Affinity (Ki or Kd in nM)Reference(s)
4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide (4-[125I]BP) σ1 and σ2Kd = 26 nM (in MCF-7 cells)[6]
Haloperidol (Competitor) σ1 and σ2Ki = 4.6 nM (vs. 4-[125I]BP)[6]
1,3-di(2-tolyl)guanidine (DTG) (Competitor) σ1 and σ2Ki = 56 nM (vs. 4-[125I]BP)[6]
(+)-Pentazocine (Competitor) σ1 selectiveHigh affinity for σ1[4][7]
1-Methylpiperidine Derivative (20a) σ1 and σ2Ki(σ1) = 7.9 nM[8]
1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-benzylpiperazine (25b) σ1 and σ2pKi(σ1) = 9.13 (Ki ≈ 0.074 nM)[9]
1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine (21) AChEIC50 = 0.56 nM[3]

Gold-Standard Methodologies for Binding Affinity Validation

Choosing the correct assay is critical and depends on the research question, the nature of the target protein, and the availability of specific reagents. Here, we compare three widely adopted, robust techniques: Radioligand Binding Assays, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).

Radioligand Binding Assays: The Classic Approach for Receptor Pharmacology

Radioligand binding assays are a foundational technique for characterizing receptor-ligand interactions. They rely on the use of a radioactively labeled ligand (e.g., tritium [³H] or iodine [¹²⁵I]) to quantify the number of binding sites (Bmax) and the affinity of the radioligand (Kd).[7] They are particularly well-suited for membrane-bound targets like sigma receptors, often using membrane preparations from tissues or cell lines.[4][7]

A competition (or inhibition) assay is the most common format to determine the binding affinity (Ki) of a novel, unlabeled compound. In this setup, the unlabeled test compound (the "competitor") competes with a fixed concentration of a radioligand for binding to the target receptor.

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis membranes Receptor Source (e.g., Guinea Pig Liver Membranes) assay_wells Assay Wells in 96-well plate membranes->assay_wells radioligand Radioligand Stock (e.g., [3H]-(+)-Pentazocine) radioligand->assay_wells competitor Test Compound Dilutions (1-Benzyl-4-(2-iodoethyl)piperidine derivative) competition Competition Binding: Membranes + Radioligand + Test Compound competitor->competition total_binding Total Binding: Membranes + Radioligand assay_wells->total_binding nsb Non-Specific Binding (NSB): Membranes + Radioligand + Excess Unlabeled Ligand assay_wells->nsb assay_wells->competition filtration Rapid Vacuum Filtration (GF/C filters) total_binding->filtration Incubate to equilibrium nsb->filtration Incubate to equilibrium competition->filtration Incubate to equilibrium counting Scintillation Counting (Measures radioactivity) filtration->counting Wash unbound ligand curve_fit Non-linear Regression (Sigmoidal dose-response) counting->curve_fit Counts Per Minute (CPM) data ic50 Determine IC50 curve_fit->ic50 ki_calc Calculate Ki using Cheng-Prusoff Equation ic50->ki_calc

Caption: Workflow for a radioligand competition binding assay.

This protocol is adapted for determining the affinity of a test compound at the σ1 receptor using [³H]-(+)-pentazocine as the selective radioligand.[7]

  • Membrane Preparation: Homogenize guinea pig liver tissue in a cold lysis buffer (e.g., 50mM Tris-HCl).[10] Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in the final assay buffer.[10] Determine the protein concentration using a standard method like the BCA assay.[10]

  • Assay Setup: Perform the assay in a 96-well plate with a final volume of 250 µL per well.[10]

    • Total Binding: Add 150 µL of membrane preparation, 50 µL of assay buffer, and 50 µL of [³H]-(+)-pentazocine.

    • Non-Specific Binding (NSB): Add 150 µL of membrane preparation, 50 µL of a high concentration of an unlabeled competitor (e.g., 10 µM Haloperidol), and 50 µL of [³H]-(+)-pentazocine.[11]

    • Competition: Add 150 µL of membrane preparation, 50 µL of the test compound at various concentrations, and 50 µL of [³H]-(+)-pentazocine.

  • Incubation: Incubate the plate at room temperature (or 30°C) for a specified time (e.g., 120 minutes) with gentle agitation to reach binding equilibrium.[10][11]

  • Termination and Filtration: Stop the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[10] Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.[10]

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.[12]

    • Calculate the inhibition constant (Ki) from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

  • Why Guinea Pig Liver? The liver from guinea pigs is known to have a high density of σ1 receptors, providing a robust signal for binding assays.[7]

  • Defining NSB: The choice of compound to define non-specific binding is crucial. It must be a ligand that binds to the target with high affinity but is structurally distinct from the radioligand to minimize artifacts. Haloperidol is a classic choice for sigma receptors.[11] The concentration used must be high enough to saturate all specific binding sites.

  • Cheng-Prusoff Correction: Simply reporting the IC50 is insufficient as its value depends on the concentration of the radioligand used. The Cheng-Prusoff equation corrects for this, providing a more absolute measure of affinity (Ki) that can be compared across different experiments and labs.[10]

Surface Plasmon Resonance (SPR): Real-Time, Label-Free Kinetics

SPR is a powerful optical technique that allows for the real-time, label-free detection of molecular interactions.[13] It measures changes in the refractive index at the surface of a sensor chip as an analyte (the test compound) flows over and binds to a ligand (the target protein) that has been immobilized on the chip.[14] A key advantage of SPR is its ability to provide not only the equilibrium dissociation constant (Kd) but also the kinetic rate constants for association (ka) and dissociation (kd).[15]

  • Protein Immobilization:

    • Select a sensor chip with appropriate surface chemistry (e.g., a CM5 chip for amine coupling).

    • Activate the carboxyl groups on the chip surface using a mixture of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).

    • Inject the purified target protein (e.g., recombinant σ1 receptor) over the activated surface. The primary amines on the protein will form covalent bonds with the activated surface.

    • Deactivate any remaining active esters using an injection of ethanolamine.

    • Rationale: Covalent amine coupling is a robust and common method for immobilization. However, it can sometimes affect protein activity. Alternative methods, like capture-based approaches (e.g., using His-tagged proteins on an NTA chip), can be used if protein activity is compromised.[15]

  • Assay Execution:

    • Prepare a series of dilutions of the 1-benzyl-4-(2-iodoethyl)piperidine derivative in a suitable running buffer. The buffer should be optimized to minimize non-specific binding.

    • Inject the analyte solutions over the sensor surface, starting with the lowest concentration. Each injection cycle consists of:

      • Association Phase: Analyte flows over the surface, and binding is observed as an increase in the SPR signal (measured in Resonance Units, RU).

      • Dissociation Phase: Running buffer replaces the analyte solution, and the dissociation of the complex is observed as a decrease in the signal.

    • Include several buffer-only injections (blanks) for double-referencing, which helps to correct for instrument drift and bulk refractive index changes.[16]

  • Surface Regeneration: After each analyte injection, inject a regeneration solution (e.g., a low pH buffer or a high salt concentration) to strip the bound analyte from the immobilized protein, preparing the surface for the next injection. The regeneration conditions must be harsh enough to remove the analyte completely but gentle enough not to denature the immobilized protein.

  • Data Analysis:

    • The collected data, presented as sensorgrams (RU vs. time), are processed to subtract the reference surface signal and blank injections.

    • The association and dissociation curves are then globally fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) using specialized software.[17]

    • This fitting process yields the kinetic parameters ka (on-rate) and kd (off-rate).

    • The equilibrium dissociation constant is calculated as Kd = kd / ka .

  • Label-Free Advantage: SPR does not require modification of the test compound, which can sometimes alter its binding properties. This is a significant advantage over techniques that require labels.[17]

  • Kinetic Information: Understanding the on- and off-rates provides deeper insight into the binding mechanism. A compound with a fast on-rate and a slow off-rate will have a high affinity (low Kd) and may exhibit a longer duration of action in vivo.

  • Challenges with Small Molecules: Detecting the binding of small molecules (<500 Da) can be challenging due to the small change in mass upon binding, resulting in a low SPR signal.[16] This necessitates using a sensor chip with high immobilization capacity and a sensitive instrument.

Isothermal Titration Calorimetry (ITC): The Thermodynamic Gold Standard

ITC is a biophysical technique that directly measures the heat released or absorbed during a binding event.[18] It is considered the gold standard for characterizing binding thermodynamics because it provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[19]

A solution of the ligand (the piperidine derivative) is titrated in small aliquots into a sample cell containing the purified target protein.[20] Each injection triggers a heat change that is measured relative to a reference cell. As the protein becomes saturated with the ligand, the heat change per injection diminishes until only the heat of dilution is observed.

G cluster_setup Instrument Setup cluster_titration Titration Process cluster_output Data Output & Analysis syringe Syringe: Ligand (Piperidine Derivative) injection Stepwise Injection of Ligand into Sample Cell syringe->injection sample_cell Sample Cell: Target Protein in Buffer sample_cell->injection ref_cell Reference Cell: Buffer Only measurement Differential Power Measured to Maintain Zero ΔT ref_cell->measurement heat_change Heat is Released (Exothermic) or Absorbed (Endothermic) injection->heat_change heat_change->measurement raw_data Raw Data: Power vs. Time (Injection Peaks) measurement->raw_data integrated_data Integrated Data: Heat per Injection (kcal/mol) vs. Molar Ratio raw_data->integrated_data fitting Fit to a Binding Model (e.g., One-Site Binding) integrated_data->fitting results Thermodynamic Parameters: Kd, n, ΔH, ΔS fitting->results

Caption: Workflow for an Isothermal Titration Calorimetry experiment.

  • Sample Preparation:

    • Extensively dialyze the purified target protein and the test compound against the same buffer to minimize buffer mismatch effects, which can generate large heats of dilution.

    • Accurately determine the concentrations of both the protein and the ligand.

    • Degas all solutions immediately before the experiment to prevent air bubbles in the cells.

  • ITC Experiment:

    • Load the protein solution into the sample cell and the ligand solution into the injection syringe. The ligand concentration in the syringe should typically be 10-20 times higher than the protein concentration in the cell.

    • Perform a series of small, timed injections (e.g., 20 injections of 2 µL each) of the ligand into the sample cell while stirring.

    • Allow the system to return to thermal equilibrium between each injection.

  • Control Experiment: Perform a control titration by injecting the ligand into the buffer alone to measure the heat of dilution. This value will be subtracted from the main experimental data.

  • Data Analysis:

    • The raw data (power vs. time) shows a peak for each injection. Integrate the area under each peak to determine the heat change for that injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit this binding isotherm to a suitable binding model (e.g., a one-site independent model) to derive the thermodynamic parameters: Kd, n, and ΔH.[18]

    • The change in Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS , where Ka = 1/Kd.

  • Direct Measurement: ITC is a direct binding assay that measures the intrinsic thermodynamics of the interaction without the need for labels, modifications, or secondary reagents.[19][21]

  • Stoichiometry: A unique advantage of ITC is its ability to accurately determine the stoichiometry (n) of the binding interaction, revealing how many ligand molecules bind to one protein molecule.[19]

  • Enthalpy vs. Entropy: Understanding whether a binding event is driven by enthalpy (favorable bond formations) or entropy (hydrophobic effects, conformational changes) provides invaluable information for lead optimization in drug design.[21]

Conclusion

Validating the binding affinity of 1-Benzyl-4-(2-iodoethyl)piperidine derivatives requires a multi-faceted and rigorous approach. While radioligand binding assays offer a classic and high-throughput method for initial screening, especially for membrane-bound targets like sigma receptors, they provide limited mechanistic insight. For a deeper understanding, label-free techniques are indispensable. Surface Plasmon Resonance provides crucial kinetic data (ka and kd), revealing the dynamics of the binding event, while Isothermal Titration Calorimetry stands as the definitive method for elucidating the complete thermodynamic profile (Kd, ΔH, ΔS, and stoichiometry). By judiciously selecting from these techniques and understanding the causality behind their protocols, researchers can confidently and accurately characterize the binding properties of novel piperidine derivatives, paving the way for the development of next-generation therapeutics.

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  • Creative Biostructure. (n.d.). Characterization of Small Molecule–Protein Interactions Using SPR Method. Retrieved April 3, 2026, from [Link]

  • Khan Academy. (n.d.). Thermodynamics: Isothermal titration calorimetry in drug development (practice). Retrieved April 3, 2026, from [Link]

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  • John, C. S., et al. (1994). Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer. Journal of medicinal chemistry, 37(12), 1737–1739. [Link]

  • Martin, L. J., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology, 11, 243. [Link]

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  • John, C. S., et al. (1994). Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer. Journal of Medicinal Chemistry, 37(12), 1737-9. [Link]

  • Holtschulte, C., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistryMedChem, 13(15), 1549-1563. [Link]

  • Sugimoto, H., et al. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of medicinal chemistry, 38(24), 4821–4829. [Link]

  • Sugimoto, H., et al. (1996). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. Journal of medicinal chemistry, 39(22), 4378–4388. [Link]

  • Nabaroi, D., et al. (2012). Synthesis of 1-Benzyl-4-[2-(5-phenyl-1,3,4-thiadiazole-2-yl)aminoethyl]piperidine as Potential Alzheimer's Disease Modifying Agent. Iranian Journal of Pharmaceutical Research, 11(3), 819-825.
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